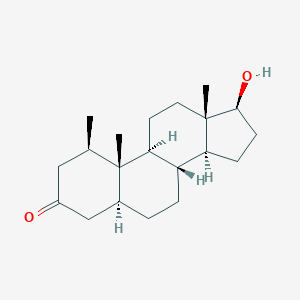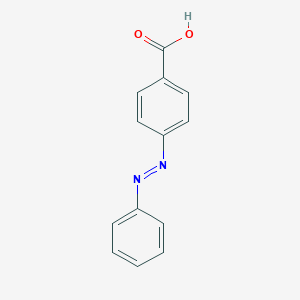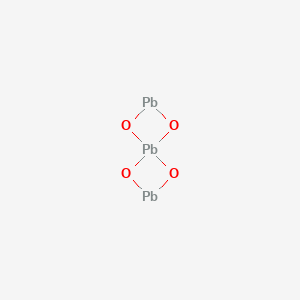
四氧化铅
描述
Molecular Structure Analysis
The molecular structure of Lead Tetroxide-related compounds can be complex. For instance, the molecular structure of a lead (II) complex has been determined by single-crystal X-ray diffraction, showing a nonplanar structure. The molecular formula of Lead Tetroxide is Pb3O4 .Chemical Reactions Analysis
Lead Tetroxide undergoes several chemical reactions. It can interact with various organic and inorganic substances, forming different compounds. For example, when heated to 500 °C, it decomposes to lead (II) oxide and oxygen .Physical And Chemical Properties Analysis
The physical properties of Lead Tetroxide are characterized by its bright red or orange color, high density, and opacity. These properties have made it a valuable pigment in paints and coatings. It is insoluble in water and ethanol .科学研究应用
Gas Sensing
Lead tetroxide has been used in the development of gas sensors. Specifically, it has been used in the creation of a ternary composite with polyaniline and vanadium pentoxide for LPG (Liquefied Petroleum Gas) sensing . The composite showed enhanced conductivity and good variation in resistance, making it suitable for gas sensing applications .
Electrochemical Sensors
Transition metal oxides, including lead tetroxide, have been extensively employed in the development of electrochemical sensors . These sensors have gained attention due to their high selectivity, sensitivity, and versatility .
Analytical and Spectrophotometric Studies
Lead tetroxide has been examined for its role in analytical chemistry. For example, it has been used in studies focused on determining the compositions of lead tetroxide, showcasing a methodological improvement for accurate experimentation results.
Material Science
Lead tetroxide is used in the field of material science. It is often used in the synthesis of composites with other materials, enhancing their electrical and sensing properties .
Biotechnology Development
Lead tetroxide is used in the development of biotechnological applications. It is often used in the synthesis of materials used in these applications .
Environmental Monitoring
Lead tetroxide-based sensors play a crucial role in monitoring the health of our environment . They can be used in applications such as industrial production, food safety, and environmental monitoring .
安全和危害
作用机制
Target of Action
Lead tetroxide, also known as minium or red lead, is an inorganic compound with the formula Pb3O4 . It primarily targets the Acyl-CoA-binding protein . This protein binds medium- and long-chain acyl-CoA esters with very high affinity and may function as an intracellular carrier of acyl-CoA esters . It is also able to displace diazepam from the benzodiazepine (BZD) recognition site located on the GABA type A receptor .
Mode of Action
Lead tetroxide mimics other biologically important metals, such as zinc, calcium, and iron, competing as cofactors for many of their respective enzymatic reactions . For example, lead has been shown to competitively inhibit calcium’s binding of calmodulin, interfering with neurotransmitter release .
Biochemical Pathways
These strategies include biosorption, efflux, production of metal chelators like siderophores and metallothioneins, synthesis of exopolysaccharides, extracellular sequestration, and intracellular bioaccumulation .
Pharmacokinetics
Lead is known to be a neurotoxin and has been associated with brain damage and reduced cognitive capacity, especially in children . Lead exposure can result in nephropathy, as well as blood disorders such as high blood pressure and anemia .
Result of Action
The molecular and cellular effects of lead tetroxide’s action are significant. Lead is a neurotoxin and has been known to cause brain damage and reduced cognitive capacity . Lead exposure can result in nephropathy, as well as blood disorders such as high blood pressure and anemia . Lead also exhibits reproductive toxicity and can result in miscarriages and reduced sperm production .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of lead tetroxide. For instance, lead is one of the most recycled materials in widespread use and has the highest end-of-life recycling rate of all commonly used metals . This high recycling rate, coupled with the fact that both lead-based batteries and architectural lead sheet are manufactured from recycled material, significantly lowers the overall environmental impact of these products . This means that environmental impacts associated with mining and smelting of lead ores are minimized and in some cases avoided completely .
属性
IUPAC Name |
1,3,5,7-tetraoxa-2λ2,4,6λ2-triplumbaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.3Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFOQHDPRMAJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O1[Pb]O[Pb]12O[Pb]O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pb3O4, O4Pb3 | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Lead(II,IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II,IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Lead tetroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_tetroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6.9e+02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [ICSC] Insoluble in water; [Ullmann], RED CRYSTALS OR POWDER. | |
| Record name | Lead tetraoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2544 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
9.1 g/cm³ | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Lead tetroxide | |
CAS RN |
1314-41-6 | |
| Record name | Orange lead | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q & A
A: Lead tetroxide, also known as minium, has the molecular formula Pb3O4 and a molecular weight of 685.6 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Several spectroscopic techniques are employed to characterize lead tetroxide, including:
- X-ray diffraction (XRD): Used to determine the crystal structure and identify different phases of lead tetroxide under varying pressure conditions. []
- Scanning electron microscopy with energy dispersive spectroscopy (SEM-EDS): This technique provides information about the morphology and elemental composition of lead tetroxide, particularly in applications like analyzing red stains on heritage marble. [, ]
- Raman spectroscopy: Offers insights into the molecular vibrations and bonding within the lead tetroxide structure. This technique helps identify the presence of lead tetroxide in complex mixtures like wax seals. []
- Fourier-transform infrared (FTIR) spectroscopy: Similar to Raman spectroscopy, FTIR provides information about the functional groups and bonding present in lead tetroxide. It is also used to analyze the composition of historical artifacts containing lead tetroxide. [, ]
A: Lead tetroxide exhibits excellent anti-corrosion properties and has been historically used in protective coatings for pipelines and steel structures. Studies demonstrate that coatings containing lead tetroxide effectively protect carbon steel against corrosion in neutral salt fog environments. [, ]
A: While lead tetroxide has been used as a pigment (minium) in historical artifacts and paintings, its presence poses challenges for conservation efforts. Red stains containing lead tetroxide are difficult to remove, and the compound's toxicity raises concerns. []
A: Yes, lead tetroxide demonstrates catalytic activity in the thermal decomposition of ammonium perchlorate (AP), a compound used in solid rocket propellants. Research shows that adding lead tetroxide nanoparticles to AP significantly alters its thermal decomposition behavior, highlighting the catalytic influence. []
A: Lead tetroxide is a toxic compound and poses serious health risks upon exposure. Ingestion of contaminated food products or traditional remedies containing lead tetroxide has resulted in lead poisoning cases, emphasizing the need for public awareness and regulatory measures. [, , ]
ANone: Several analytical techniques are used to quantify lead tetroxide, including:
- EDTA complexometric titration: This volumetric method determines lead dioxide in a sample, allowing for the calculation of lead tetroxide content. []
- Inductively coupled plasma mass spectrometry (ICP-MS): This highly sensitive technique measures the elemental composition of samples, including lead. It helps determine lead levels in various matrices, such as smokeless tobacco products potentially containing lead tetroxide. []
A: Yes, the use of lead tetroxide in pyrotechnic devices, like electric matches, raises environmental concerns due to the release of lead-containing reaction products during combustion. These products can contaminate firing areas and contribute to environmental pollution. []
A: Research explores the feasibility of using nanoscale thermite materials, also known as Metastable Intermolecular Composite (MIC) materials, as potential lead-free alternatives in electric match compositions. These materials exhibit sensitivity to thermal stimuli and could offer a less toxic option. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



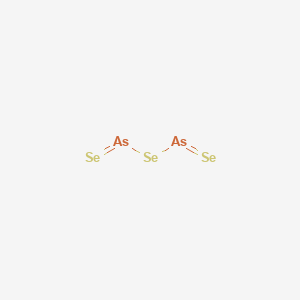

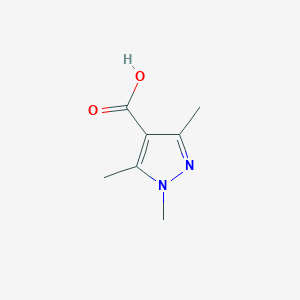

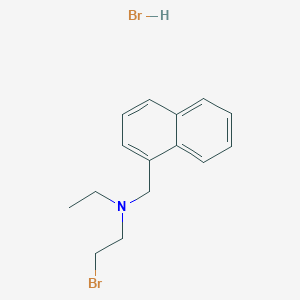

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
